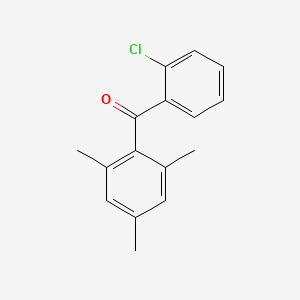
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound that features a methanone group bonded to both a 2-chlorophenyl and a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, influencing their activity and leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2,4,6-trimethylphenyl)methanone
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
- (2,4,6-Trimethylbenzoyl)phenyl phosphinate
Uniqueness
(2-Chlorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the presence of both a 2-chlorophenyl and a 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
71783-50-1 |
|---|---|
Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15ClO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
InChI Key |
FKMWZVIVMLJAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


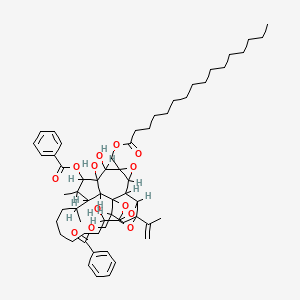
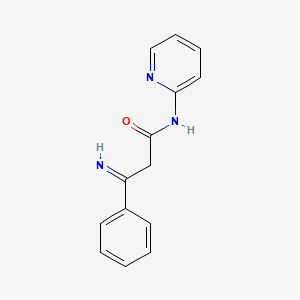
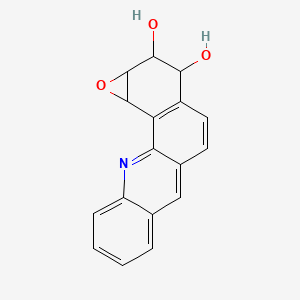

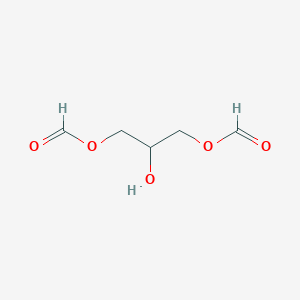
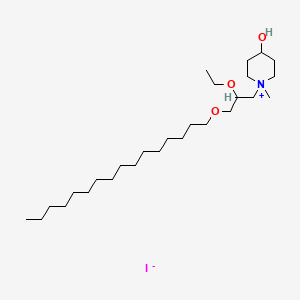

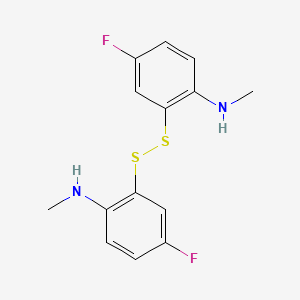
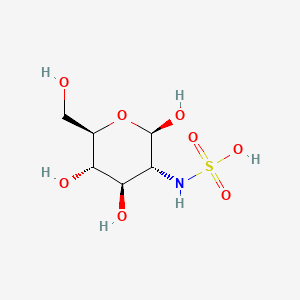

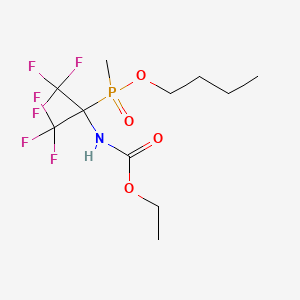

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)

